N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound characterized by its unique heterocyclic structure. This compound integrates multiple functional groups and heterocycles, making it an interesting subject for research in organic chemistry and medicinal applications. The compound is primarily classified under heterocyclic compounds due to its incorporation of sulfur and nitrogen atoms in its cyclic structure.
The synthesis of N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide typically involves several steps:
Industrial production would necessitate the optimization of these synthetic routes to achieve higher yields and purities while ensuring compliance with safety and environmental regulations.
The molecular formula of N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is . The compound has a molecular weight of approximately 440.5 g/mol.
Key Structural Features:
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=OThis structure indicates a complex arrangement with multiple rings and functional groups that could influence its chemical behavior.
N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide can participate in various chemical reactions:
The specific conditions for these reactions depend on the reagents used and the desired product outcome.
The mechanism of action for N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide likely involves interactions with biological targets such as enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways through binding interactions that alter conformational states or inhibit enzymatic function.
Detailed biochemical studies would be required to elucidate the specific pathways involved in its action.
The physical properties of N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O4S2 |
| Molecular Weight | 440.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The chemical properties indicate that this compound may exhibit stability under various conditions but could be sensitive to strong acids or bases due to functional groups present.
N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide has potential applications in:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5